2-(3,4-Difluorobenzenesulfonamido)benzoic acid
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Overview
Description
2-(3,4-Difluorobenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C13H9F2NO4S and a molecular weight of 313.28 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a 3,4-difluorobenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-difluorobenzenesulfonamide with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzoic acid moiety with another aromatic ring.
Scientific Research Applications
2-(3,4-Difluorobenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: A related compound with similar structural features but lacking the benzoic acid moiety.
Benzenesulfonamide Derivatives: Compounds with varying substituents on the benzene ring, which can affect their chemical and biological properties.
Uniqueness
2-(3,4-Difluorobenzenesulfonamido)benzoic acid is unique due to the presence of both the benzoic acid and 3,4-difluorobenzenesulfonamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields of research and industry .
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRINOVIRXGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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